molecular formula C7H15N B2496701 3,3-Dimethylcyclopentan-1-amine CAS No. 207907-68-4

3,3-Dimethylcyclopentan-1-amine

Cat. No.: B2496701
CAS No.: 207907-68-4
M. Wt: 113.204
InChI Key: LSRWLFSMCCKSJA-UHFFFAOYSA-N
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Description

Contextualization within Cycloalkylamine Chemistry

Cycloalkylamines are a class of organic compounds characterized by the presence of a cycloalkane ring bonded to an amino group. wikipedia.org This structural class is significant in medicinal chemistry and drug design. The cyclic nature of the alkyl substituent imparts a degree of conformational rigidity compared to their acyclic counterparts. This rigidity can be advantageous in the design of pharmacologically active molecules, as it can lead to higher binding affinity and selectivity for biological targets.

Basic amine groups are frequently incorporated into drug candidates to improve pharmacokinetic properties. nih.gov However, the specific type of amine, including the nature of its alkyl substituents, is a critical consideration. The metabolism of certain cycloalkylamines can sometimes lead to the formation of electrophilic iminium ions, which has led to their classification by some as potential "structural alerts" in drug discovery. nih.govresearchgate.net Despite this, a detailed survey of existing literature suggests that instances of toxicity directly linked to the metabolic activation of a cycloalkylamine group are exceedingly rare. nih.govresearchgate.net The broader class of arylcyclohexylamines, which have an additional aryl group, includes well-known compounds with significant central nervous system activity, highlighting the diverse pharmacological potential within this family of molecules. wikipedia.org

Significance in Synthetic Organic Chemistry

The primary role of 3,3-Dimethylcyclopentan-1-amine in a laboratory setting is as a synthetic intermediate. Its structure makes it a valuable building block for creating more elaborate molecules, particularly in the development of new pharmaceutical agents and other fine chemicals. The amine group is a versatile functional handle, capable of participating in a wide array of chemical transformations.

A common and practical method for the synthesis of amines like this compound is through reductive amination. youtube.com This process typically involves the reaction of a ketone with an amine source, in this case, ammonia (B1221849), to form an intermediate imine. This imine is then reduced to the corresponding amine. For this compound, the precursor ketone is 3,3-Dimethylcyclopentanone (B1585620). chemicalbook.com The imine formed from the reaction of 3,3-Dimethylcyclopentanone and ammonia is subsequently reduced using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the final primary amine product. youtube.com The nucleophilic nature of the amine allows it to be used in reactions such as N-alkylation and the formation of amides, which are fundamental transformations in organic synthesis. evitachem.comresearchgate.net

Overview of Current Research Trajectories

Current research involving this compound and related cycloalkylamines is largely directed toward their application in medicinal chemistry. Patents and scientific literature indicate that these scaffolds are being explored for the development of novel therapeutic agents. Specifically, cycloalkylamines are investigated as inhibitors of monoamine reuptake transporters for serotonin, norepinephrine, and dopamine. google.com The modulation of these transporters is a key strategy in the treatment of central nervous system disorders, including depression and anxiety. google.com

The rigid five-membered ring of the cyclopentane (B165970) moiety, combined with the gem-dimethyl substitution, provides a fixed three-dimensional structure. This defined conformation is a desirable trait for designing ligands that can fit selectively into the binding sites of specific enzymes or receptors. The compound serves as a scaffold that can be further functionalized to optimize biological activity and pharmacokinetic profiles. For instance, derivatives such as N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine are synthesized for use in further chemical elaborations, likely in the context of drug discovery projects. bldpharm.com

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅N nih.govuni.lu
Molecular Weight 113.20 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 207907-68-4 nih.gov
SMILES CC1(CCC(C1)N)C nih.govuni.lu
InChIKey LSRWLFSMCCKSJA-UHFFFAOYSA-N nih.govuni.lu
XLogP3 1.4 nih.gov
Monoisotopic Mass 113.120449483 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWLFSMCCKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3,3 Dimethylcyclopentan 1 Amine

Classical and Contemporary Approaches to 3,3-Dimethylcyclopentan-1-amine Synthesis

The synthesis of this target molecule is most practically achieved via reductive amination, a robust and widely utilized transformation in organic chemistry. While classical alkylation strategies can be conceptually considered, they present significant challenges for the direct synthesis of this compound.

Alkylation Strategies for Cyclopentanamine Derivatization

The direct formation of the 3,3-dimethyl substitution pattern on a cyclopentanamine ring through alkylation is not a conventional or efficient method. This is primarily due to the difficulty in controlling the regioselectivity of the alkylation on the cycloalkane ring. However, for the purpose of a comprehensive discussion, we can explore the theoretical application of such strategies.

Conceptually, the synthesis could be envisioned to start from a cyclopentanamine derivative. The introduction of two methyl groups at the C3 position would require a nucleophilic substitution reaction. This would likely involve the generation of an enolate or a related nucleophilic species from a suitably functionalized cyclopentane (B165970) ring, which would then react with a methylating agent like methyl iodide. However, direct alkylation of an amine at a carbon atom of the ring is not a feasible reaction. A more plausible, albeit indirect, approach would involve the alkylation of a ketone precursor. For instance, the enolate of cyclopentanone (B42830) could be reacted with a methylating agent. This process, however, is prone to the formation of a mixture of products, including mono-, di-, and poly-alkylated species, as well as O-alkylation products. Achieving the desired gem-dimethyl substitution at a specific position is challenging and often results in low yields.

To favor the desired dialkylation at the C3 position of a ketone precursor, careful optimization of reaction conditions would be necessary. The choice of base is critical in enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. The solvent can also influence the reactivity and selectivity of the alkylation, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being common choices. Temperature plays a crucial role; kinetic control at low temperatures (e.g., -78 °C) would favor the formation of the less substituted enolate, while thermodynamic control at higher temperatures could lead to the more substituted enolate. However, even with careful optimization, achieving the specific 3,3-dimethyl substitution pattern with high selectivity and yield via direct alkylation of a simple cyclopentanone remains a significant synthetic hurdle.

Table 1: Conceptual Factors for Optimization of Ketone Enolate Alkylation

Parameter Influence on Reaction Typical Conditions
Base Controls the extent and position of enolate formation. Lithium diisopropylamide (LDA), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)
Solvent Affects enolate aggregation and reactivity. Tetrahydrofuran (THF), Diethyl ether (Et2O), Dimethylformamide (DMF)
Temperature Influences kinetic versus thermodynamic product distribution. -78 °C to room temperature

| Methylating Agent | Source of the methyl group. | Methyl iodide (CH3I), Dimethyl sulfate (B86663) ((CH3)2SO4) |

Reductive Amination Pathways via Cyclopentanone Precursors

A more efficient and widely adopted method for the synthesis of this compound is through the reductive amination of a corresponding ketone precursor, namely 3,3-dimethylcyclopentan-1-one. This method is advantageous as it avoids the challenges of direct alkylation and allows for the direct installation of the amine group onto the pre-formed carbon skeleton. wikipedia.org

The synthesis of the precursor, 3,3-dimethylcyclopentan-1-one, can be achieved through various methods, including the intramolecular cyclization of appropriate dicarboxylic acids or their derivatives.

The core of the reductive amination process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then subsequently reduced to the desired amine. chemistrysteps.com For the synthesis of a primary amine like this compound, ammonia (B1221849) is typically used as the nitrogen source. The reaction is generally carried out in a one-pot procedure where the ketone, ammonia (often in the form of ammonium (B1175870) acetate (B1210297) or a solution in an alcohol), and a reducing agent are combined. chemicalbook.com The reaction proceeds via the formation of an iminium ion intermediate.

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid or formamide (B127407) as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com This reaction typically requires high temperatures. alfa-chemistry.com

Modern reductive amination procedures often employ milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation. chemistrysteps.comchemicalbook.commasterorganicchemistry.com Its key advantage lies in its ability to selectively reduce the iminium ion intermediate in the presence of the starting ketone. chemicalbook.commasterorganicchemistry.com This selectivity is due to the fact that the reduction of the iminium ion is significantly faster than the reduction of the ketone under the mildly acidic to neutral reaction conditions typically employed (pH ~6-7). masterorganicchemistry.com This allows for the reaction to be performed as a convenient one-pot synthesis. chemicalbook.com

The general procedure involves stirring the ketone (3,3-dimethylcyclopentan-1-one) with an excess of an ammonia source (e.g., ammonium acetate) in a suitable solvent, such as methanol (B129727) or ethanol, followed by the addition of sodium cyanoborohydride. The reaction is typically monitored until the consumption of the starting material is complete.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Formic Acid/Formamide (Leuckart-Wallach) Inexpensive Requires high temperatures, can produce formylated byproducts. alfa-chemistry.com
Sodium Borohydride (B1222165) (NaBH4) Readily available Less selective, can reduce the starting ketone.
Sodium Cyanoborohydride (NaBH3CN) Highly selective for iminium ions, allows for one-pot reactions. chemicalbook.commasterorganicchemistry.com Toxic cyanide byproduct. chemicalbook.com

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Selective, less toxic than NaBH3CN. | |

Multi-Step Synthesis from Related Cyclopentane Derivatives

The construction of this compound is commonly approached by modifying readily available cyclopentane derivatives that already possess the core five-membered ring structure. These multi-step sequences involve the introduction or conversion of functional groups to yield the target primary amine.

Routes Involving 3,3-Dimethylcyclopentene as an Intermediate

A logical precursor for this compound is 3,3-dimethylcyclopentene. The synthesis from this alkene would typically involve an anti-Markovnikov addition of an amine equivalent across the double bond. A common and effective method to achieve this is through a hydroboration-amination sequence.

Transformations from Substituted Cyclopentanones

A highly versatile and widely employed method for the synthesis of this compound is the reductive amination of 3,3-dimethylcyclopentanone (B1585620). libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The reaction is usually performed in the presence of a reducing agent that is selective for the iminium ion over the ketone starting material. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst). libretexts.orgmasterorganicchemistry.comyoutube.com The use of ammonia as the nitrogen source directly yields the primary amine. The reaction conditions can be optimized to favor high yields of the desired product. nih.gov

Table 1: General Conditions for Reductive Amination of 3,3-Dimethylcyclopentanone

Nitrogen SourceReducing AgentSolvent(s)Typical Conditions
Ammonia (NH₃)NaBH₃CNMethanolpH control (6-7), room temperature
Ammonium AcetateNaBH(OAc)₃Dichloroethane (DCE)Room temperature
Ammonia (NH₃)H₂/Raney NickelEthanolElevated pressure and temperature
Annulation and Cycloisomerization Strategies

More complex synthetic strategies involve the construction of the dimethylcyclopentane ring system itself through annulation or cycloisomerization reactions. Annulation reactions, particularly [3+2] cycloadditions, can be employed to form the five-membered ring. researchgate.netrsc.org For instance, a strategy could involve the reaction of a three-carbon component with a two-carbon component, designed to bring together the necessary fragments to form the substituted cyclopentane ring.

Cycloisomerization strategies could involve the rearrangement of an appropriately substituted acyclic precursor. For example, an enyne or a diene substrate containing the required dimethyl substitution pattern could undergo a metal-catalyzed cyclization to form the cyclopentane ring. While powerful for constructing complex ring systems, these methods are less commonly reported for a relatively simple target like this compound compared to functional group transformations on pre-existing rings. However, they offer potential for stereocontrol during the ring-forming step. acs.orgnih.gov

Stereoselective Synthesis of this compound and its Analogues

The development of stereoselective routes to this compound is crucial for applications where a single enantiomer or diastereomer is required. The stereocenter of interest is at the C1 position bearing the amine group.

Enantioselective Routes to Chiral Cyclopentylamine (B150401) Scaffolds

Achieving enantioselectivity in the synthesis of chiral cyclopentylamines can be approached through several established methodologies in asymmetric synthesis. nih.gov These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. For this compound, the key is to control the facial selectivity of the reaction that forms the C-N bond or a precursor C-O or C=N bond at the C1 position.

Asymmetric hydrogenation of a prochiral enamine or imine derived from 3,3-dimethylcyclopentanone is a prominent strategy. nih.gov This involves the use of a transition metal catalyst (commonly rhodium or iridium) complexed with a chiral ligand. nih.govnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer of the amine.

Chiral Starting Materials and Reagent Control

An alternative to chiral catalysis is the use of stoichiometric chiral reagents or auxiliaries. One common approach is substrate control, where a chiral starting material is used to direct the formation of new stereocenters.

A widely used method involves the use of a chiral auxiliary. acs.org In this approach, a prochiral starting material like 3,3-dimethylcyclopentanone is reacted with a chiral amine to form a chiral imine or enamine. The inherent chirality of this intermediate then directs the diastereoselective addition of a nucleophile or a reducing agent. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched target amine. For example, a chiral α-phenylethylamine could be used to form a diastereomeric mixture of imines, which could then be separated and reduced, or reduced diastereoselectively.

Another strategy involves the asymmetric reduction of an oxime or imine derived from 3,3-dimethylcyclopentanone using a chiral reducing agent. Chiral boranes or aluminum hydrides modified with chiral ligands can provide moderate to high levels of enantioselectivity in the reduction of ketones and imines.

Table 2: Strategies for Stereoselective Synthesis

StrategyDescriptionKey Reagents/Components
Asymmetric HydrogenationCatalytic reduction of an intermediate imine or enamine using a chiral metal complex. nih.govnih.govRhodium or Iridium catalyst, Chiral phosphine (B1218219) ligands
Chiral Auxiliary ControlTemporary incorporation of a chiral molecule to direct a diastereoselective reaction, followed by its removal. acs.org(R)- or (S)-α-phenylethylamine, Evans auxiliaries
Chiral Reagent ControlUse of a stoichiometric chiral reducing agent to selectively reduce a prochiral ketone, imine, or oxime.Chiral borohydrides, Chiral aluminum hydrides

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in cyclization reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with a high degree of stereochemical purity. In the context of forming substituted cyclopentane rings, chiral organocatalysts, particularly those derived from secondary amines, play a pivotal role. youtube.comyoutube.com For instance, an asymmetric organocatalytic Michael addition–cyclization cascade reaction using cyclopentane-1,2-dione and α,β-unsaturated aldehydes has been developed, yielding bicyclic hemiacetals with excellent enantioselectivities. researchgate.net

While specific studies detailing the use of chiral this compound as a catalyst were not present in the surveyed literature, its structural similarity to proline and other five-membered ring amine catalysts suggests its potential utility. youtube.comyoutube.com A chiral enantiomer of this compound could theoretically be used to form a transient enamine or iminium ion with a reactant, bringing the catalyst's chiral information into close proximity to the reacting centers during the transition state of a cyclization, thereby inducing asymmetry in the final product. youtube.com

Application of Asymmetric Catalysis in Ring Formation

Asymmetric catalysis is a powerful strategy for forming chiral rings from achiral starting materials. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major pillar in this field. Chiral primary and secondary amines are frequently used to catalyze ring-forming reactions such as [3+2] and [4+2] cycloadditions. researchgate.netmdpi.com The mechanism often involves the formation of a transient, activated species such as an iminium ion or a dienamine from the substrate and the amine catalyst. youtube.commdpi.com This intermediate, which incorporates the catalyst's chirality, then undergoes the cycloaddition. The steric environment created by the chiral catalyst directs the approach of the reaction partner, leading to the preferential formation of one enantiomer of the product. youtube.com For example, chiral primary amine catalysts have been successfully employed in the enantioselective [3+2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines, achieving up to >95% ee. mdpi.com

Functional Group Transformations and Derivatization Reactions of the Amine Moiety

The primary amine group of this compound is a versatile functional handle that can be transformed into a wide array of other nitrogen-containing functionalities.

Oxidation Reactions Leading to Nitrogen-Containing Products

The oxidation of primary amines can lead to a variety of products depending on the oxidant used and the reaction conditions. While direct oxidation can be challenging to control, several reliable methods exist for converting primary amines to other nitrogenous groups. For instance, a primary amine can be oxidized to a nitro compound. A common method involves the oxidation of the amine to an oxime, followed by further oxidation to the nitroalkane. Alternatively, more direct methods using powerful oxidizing agents can be employed. The transformation of a primary amine to a hydroxylamine (B1172632) is another key transformation, often achieved using reagents like dimethyldioxirane (B1199080) (DMDO) or through controlled oxidation protocols.

Potential Oxidation Products of a Primary Amine
Starting MaterialProduct Functional GroupPotential Reagents
Primary Amine (R-NH₂)Hydroxylamine (R-NHOH)Dimethyldioxirane (DMDO)
Primary Amine (R-NH₂)Oxime (from corresponding ketone)Indirect methods often required
Primary Amine (R-NH₂)Nitro Compound (R-NO₂)m-CPBA, Trifluoroacetic anhydride

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a broader range of complex molecules and synthetic intermediates. researchgate.netresearchgate.net

Formation of N-Oxides

The oxidation of tertiary amines to amine N-oxides is a significant transformation in organic synthesis. wikipedia.orgasianpubs.org In the case of this compound, which is a primary amine, it would first need to be converted to a tertiary amine through exhaustive alkylation. Following this, the resulting tertiary amine can be oxidized to form the corresponding N-oxide. wikipedia.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. wikipedia.orgnih.gov Hydrogen peroxide is often preferred due to its environmental friendliness, with water being the only byproduct. nih.gov The reaction is typically carried out by stirring the tertiary amine with the oxidizing agent in a suitable solvent. asianpubs.org The polarity of the N-O bond in the resulting N-oxide is high, making these compounds useful in various applications. wikipedia.orgnih.gov

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. More basic amines tend to be oxidized more readily. nih.gov

Oxidative Cleavage and Ketone Formation

While direct oxidative cleavage of a primary amine like this compound to a ketone is not a standard transformation, related processes can achieve this conversion. One such pathway involves the conversion of the amine to an oxime, followed by oxidative cleavage to the corresponding ketone, 3,3-dimethylcyclopentanone. nih.govorganic-chemistry.org

The formation of the oxime can be achieved through various methods. Subsequently, the oxime can be cleaved to the ketone using reagents like N-bromosaccharin under microwave irradiation or 2-iodylbenzoic acid in water. organic-chemistry.org Another approach involves the use of photoexcited nitroarenes to achieve a mild and functional group tolerant conversion of methoximes to the parent ketones. nih.gov This method has been shown to be effective for a range of aliphatic ketoximes, including cyclic structures. nih.gov

Reduction Reactions for Amine Interconversion

Conversion to Secondary and Primary Amines

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com Starting from this compound, it is possible to synthesize secondary amines by reacting it with an aldehyde or ketone to form an imine intermediate, which is then reduced. masterorganicchemistry.com

Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com This methodology avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

For instance, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent would yield a secondary amine. This process is a cornerstone in the synthesis of more complex amine derivatives.

Nucleophilic Substitution Reactions Involving the Amine Group

The amine group of this compound is nucleophilic and can participate in various substitution reactions. One of the most fundamental reactions is its alkylation with alkyl halides. However, as previously mentioned, this method can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com

A more controlled method for forming a single C-N bond is through reductive amination, as discussed earlier. masterorganicchemistry.com Additionally, the amine can react with other electrophiles. For example, it can participate in reactions like the Mannich reaction, which involves the aminoalkylation of a carbon acid.

Acylation Reactions for Amide and Related Derivative Formation

The reaction of this compound with acylating agents is a common method for the formation of amides. Acyl chlorides and acid anhydrides are highly reactive acylating agents that readily react with primary amines to form stable amide bonds. organic-chemistry.orgkhanacademy.org The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. khanacademy.org

Carboxylic acids can also be used directly to form amides, but this often requires a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid to form a more reactive intermediate that is then attacked by the amine. masterorganicchemistry.com This method is particularly useful for synthesizing amides under mild conditions. masterorganicchemistry.com

The formation of amides is a crucial transformation in organic synthesis, as the amide bond is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals. libretexts.org

Table of Reaction Data

Reaction TypeReactantReagent(s)Product Type
N-Oxide Formation (of tertiary amine derivative)Tertiary AmineH₂O₂, mCPBAN-Oxide
Oxidative Cleavage (via oxime)Oxime of 3,3-dimethylcyclopentanoneN-bromosaccharinKetone
Reductive AminationThis compound + Aldehyde/KetoneNaBH₃CNSecondary Amine
AcylationThis compound + Acyl ChlorideBaseAmide
AcylationThis compound + Carboxylic AcidDCC or EDCAmide

Mechanistic Organic Chemistry and Reactivity Studies of 3,3 Dimethylcyclopentan 1 Amine

Role of Steric and Electronic Effects on Reactivity

The reactivity of 3,3-dimethylcyclopentan-1-amine is profoundly influenced by the interplay of steric and electronic effects originating from its structural components: the primary amine group and the gem-dimethyl substituted cyclopentane (B165970) ring. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, making it reactive towards electrophiles and protons. However, the spatial arrangement and bulk of the surrounding alkyl framework modulate this inherent reactivity.

Influence of Gem-Dimethyl Substituents on Reaction Selectivity

The presence of the gem-dimethyl group at the C3 position of the cyclopentane ring is a critical structural feature that significantly impacts reaction selectivity, primarily through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). wikipedia.orgchem-station.com This effect describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of geminal alkyl substituents on the connecting chain. wikipedia.orglucp.net

The primary explanation for this effect is steric in nature. The two methyl groups, being bulkier than hydrogen atoms, compress the internal C-C-C bond angle within the cyclopentane ring. chem-station.com This angle compression brings the reactive ends of a potential chain—for instance, if the amine were part of a larger molecule undergoing cyclization—closer together, thereby increasing the probability of a successful intramolecular collision and raising the rate of the cyclization reaction. wikipedia.orgchem-station.com This phenomenon can be a powerful tool in synthesis to favor intramolecular pathways over competing intermolecular reactions. lucp.net Furthermore, the gem-dimethyl group restricts the conformational freedom of the molecule, increasing the population of conformers that are pre-organized for cyclization. chem-station.comnih.gov

Table 1: Illustrative Impact of Gem-Dimethyl Effect on Relative Rates of Lactonization This table provides a generalized example based on literature findings to illustrate the Thorpe-Ingold effect; data is not specific to this compound but demonstrates the principle.

Substituent at C4 of Hydroxy AcidRelative Rate of LactonizationGoverning Principle
-H, -H1Baseline reactivity
-CH₃, -H5.3Moderate rate increase
-CH₃, -CH₃194Significant rate acceleration (Thorpe-Ingold Effect)

This effect not only influences reaction rates but also the selectivity. In reactions where multiple cyclization pathways are possible, the Thorpe-Ingold effect can direct the reaction towards the formation of a specific ring size. lucp.net For this compound, this intrinsic structural feature would strongly favor intramolecular processes should the molecule be functionalized to enable such a reaction.

Conformational Analysis and its Impact on Reaction Pathways

The three-dimensional shape (conformation) of the 3,3-dimethylcyclopentane ring system is crucial in determining its reactivity. Unlike the planar representation often used in drawings, cyclopentane and its derivatives are puckered to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure. dalalinstitute.comlibretexts.org The specific conformation adopted by the ring dictates the spatial orientation of the amine group, affecting its accessibility to reagents and its participation in chemical reactions.

The two most stable conformations for the cyclopentane ring are the "envelope" and the "half-chair" forms. researchgate.netresearchgate.net The energy difference between these conformations is very small, and they rapidly interconvert via a low-energy process. researchgate.netscribd.com The presence of the bulky gem-dimethyl group at the C3 position will influence the equilibrium between these conformers, favoring arrangements that minimize steric strain. For instance, conformations where the methyl groups occupy pseudo-equatorial positions would be energetically preferred over those with pseudo-axial orientations, which would cause greater steric hindrance. nih.gov This conformational preference can render one face of the molecule more accessible than the other, potentially leading to diastereoselectivity in reactions involving the amine group.

Pseudorotational Motion of Cyclopentane Rings

The rapid interconversion between the various envelope and half-chair conformations of the cyclopentane ring occurs through a process known as pseudorotation. researchgate.netnih.gov This is not a true rotation of the entire molecule, but rather a continuous wave-like motion of the ring's puckering. nih.gov In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. dalalinstitute.com In the half-chair form, three atoms are coplanar, with one above and one below the plane. researchgate.net Pseudorotation allows the "pucker" to move around the ring, causing each carbon atom to cycle through in-plane and out-of-plane positions. dalalinstitute.com

This dynamic process means that the axial/equatorial character of substituents is constantly changing. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, on the order of 0.5 kcal/mol, allowing for rapid conformational changes at room temperature. researchgate.netscribd.com The gem-dimethyl group on this compound will create preferential conformations, but the ring will still be conformationally mobile, which must be considered when analyzing its reaction mechanisms.

Table 2: Comparison of Key Cyclopentane Conformations

ConformationDescriptionRelative Energy (approx.)
PlanarAll 5 carbons in a single plane. High torsional strain.~4-5 kcal/mol (Transition State)
Envelope (Cₛ)Four carbons are coplanar; one is out of the plane.~0 kcal/mol (More Stable) scribd.com
Half-Chair (C₂)Three carbons are coplanar; one above and one below the plane.~0.5 kcal/mol (Slightly Less Stable) researchgate.netscribd.com
Rotational Energy Profiles of Alkyl Groups

More significantly, the gem-dimethyl groups introduce substantial steric hindrance. Any reaction pathway that requires a transition state where an incoming reagent must approach the amine group from the same side as the gem-dimethyl groups will be energetically unfavorable. The rotational profile of the bond between C3 and its methyl groups is characterized by energy minima at staggered conformations and maxima at eclipsed conformations. This steric bulk effectively shields one side of the ring, directing the approach of electrophiles to the less hindered face, thus influencing the stereochemical outcome of reactions.

Catalytic Applications and Mechanistic Insights in C-C and C-N Bond Formation

Primary amines like this compound are fundamental building blocks in organic synthesis and are key substrates in many catalytic reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net While this specific amine is not commonly reported as a catalyst or ligand itself, its primary amine functionality makes it an excellent candidate for participation as a nucleophilic coupling partner in various transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org

A prominent example is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds between an aryl halide (or pseudohalide) and an amine. beilstein-journals.org In this reaction, this compound would serve as the amine component.

The generally accepted catalytic cycle for this reaction involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

Ligand Substitution/Coordination: The amine (this compound) displaces a ligand on the Pd(II) center and coordinates to the metal.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The steric bulk of the 3,3-dimethylcyclopentyl group would play a significant role in the kinetics of this process. While significant steric hindrance can sometimes slow down the rate of cross-coupling, it can also be beneficial in preventing side reactions such as diarylation. The specific choice of palladium precursor, phosphine (B1218219) ligand, and base would be critical to optimize the reaction for this sterically demanding substrate. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Amines, such as this compound, can play a crucial role in these reactions, acting as ligands that modulate the catalytic activity of the metal center.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis based on precious metals. In the realm of fluorination reactions, iron-catalyzed difluoromethylation has garnered significant attention for the introduction of the difluoromethyl group (CF2H), a valuable moiety in medicinal chemistry. The efficiency of these reactions is often enhanced by the use of ancillary ligands, with diamines being particularly effective.

While specific studies detailing the use of this compound in this context are not prevalent, research on similar diamine ligands provides valuable insights. For instance, in the iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone, N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) has been shown to be an effective ligand. nih.gov The diamine ligand is believed to coordinate to the iron center, thereby stabilizing the catalytically active species and facilitating the key steps of the catalytic cycle, which may involve radical intermediates. organic-chemistry.org

The proposed mechanism for such reactions often involves the formation of a low-valent iron species that reacts with the difluoromethylating agent to generate a difluoromethyl radical. This radical then engages with the organozinc reagent in a cross-coupling process. The role of the diamine ligand, such as this compound, would be to modulate the redox potential of the iron catalyst and control the reactivity of the intermediates. The steric bulk imparted by the 3,3-dimethylcyclopentyl group could influence the selectivity of the reaction, potentially favoring the formation of specific products by controlling the approach of the substrates to the metal center.

Below is a table summarizing the conditions for a representative iron-catalyzed difluoromethylation reaction using a diamine ligand, which can be extrapolated to understand the potential role of this compound.

Parameter Condition
Catalyst Fe(acac)3
Ligand N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA)
Difluoromethylating Agent Difluoromethyl 2-pyridyl sulfone
Substrate Arylzinc reagent
Solvent Not specified in provided abstract
Temperature Low temperatures

This table is based on a representative iron-catalyzed difluoromethylation reaction and serves as a model for the potential application of this compound as a ligand.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry. However, the presence of certain functional groups, including primary amines, can sometimes be detrimental to the catalytic activity. Amines can act as catalyst poisons by strongly coordinating to the palladium center, thereby inhibiting the binding of substrates and preventing the catalytic cycle from proceeding. researchgate.net This can lead to the formation of inactive palladium complexes and a significant decrease in reaction efficiency.

The application of unprotected primary amines in palladium-catalyzed pathways can be hindered by the formation of bis(amino)-palladium complexes, leading to catalyst deactivation. researchgate.net In the context of this compound, its primary amine functionality makes it a potential poison for palladium catalysts. However, the steric hindrance provided by the bulky 3,3-dimethylcyclopentyl group might mitigate this effect to some extent. The gem-dimethyl groups could sterically disfavor the formation of a stable bis(amino)-palladium complex, potentially allowing the catalytic reaction to proceed, albeit with potentially reduced efficiency.

Strategies to overcome amine-induced catalyst poisoning include the use of more robust ligand systems that can compete with the amine for coordination to the palladium center or the temporary protection of the amine group. The development of ligands that can generate highly active catalysts capable of tolerating coordinating functional groups like primary amines is an active area of research. researchgate.net

Photoredox Catalysis in Amine Chemistry

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable way to generate reactive intermediates. acs.org Primary amines are known to participate in photoredox-catalyzed reactions, where they can be oxidized to form highly reactive amine radical cations. nih.gov These intermediates can then undergo a variety of transformations, including C-H functionalization.

In the context of this compound, its primary amine group makes it a suitable candidate for participation in photoredox catalysis. Upon single-electron oxidation by an excited-state photocatalyst, it would form the corresponding amine radical cation. The subsequent reactivity of this intermediate would depend on the reaction conditions. For instance, deprotonation at the α-carbon could lead to the formation of an α-amino radical, which could then engage in C-C bond-forming reactions. nih.gov

A general scheme for the involvement of a primary amine in photoredox catalysis is presented below:

Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the primary amine (R-NH2), such as this compound, to form an amine radical cation (R-NH2•+) and the reduced form of the photocatalyst (PC•-).

Intermediate Formation: The amine radical cation can then undergo further reactions, such as deprotonation to form a neutral radical or participate in nucleophilic additions.

The specific reaction pathways would be influenced by the nature of the photocatalyst, the solvent, and the other reactants present in the system. The unique structure of this compound, with its fixed conformation due to the cyclopentyl ring and the steric bulk of the gem-dimethyl groups, could influence the stereochemical outcome of subsequent reactions.

Ligand Design and its Influence on Catalytic Efficiency

The design of ligands is a critical aspect of developing efficient transition metal catalysts. The steric and electronic properties of a ligand have a profound impact on the activity, selectivity, and stability of the catalyst. In the case of amine-based ligands, factors such as the basicity of the nitrogen atom and the steric environment around it are key determinants of catalytic performance.

The structure of this compound, featuring a primary amine on a sterically encumbered cyclopentyl ring, presents interesting possibilities for ligand design. The gem-dimethyl group at the 3-position introduces significant steric bulk. This steric hindrance can be advantageous in several ways:

Controlling Coordination Number: The steric bulk can prevent the coordination of multiple ligand molecules to the metal center, thereby maintaining a coordinatively unsaturated and catalytically active species.

Enhancing Selectivity: The defined steric environment created by the ligand can influence the regioselectivity and enantioselectivity of a reaction by dictating the orientation of the substrates in the coordination sphere of the metal.

However, excessive steric hindrance can also be detrimental, potentially hindering the initial coordination of the ligand to the metal or the binding of substrates. acs.org Therefore, a balance between steric bulk and electronic properties is crucial for optimal ligand performance.

The development of new ligands often involves a rational design approach, where the structure of the ligand is systematically modified to achieve the desired catalytic properties. The study of sterically hindered amines like this compound as ligands can provide valuable insights into the structure-activity relationships that govern catalytic efficiency.

The following table summarizes the potential effects of the structural features of this compound on its role as a ligand.

Structural Feature Potential Influence on Catalytic Efficiency
Primary Amine Provides a coordination site to the metal center. Can also act as a Brønsted base.
Cyclopentyl Ring Imparts conformational rigidity.
Gem-Dimethyl Group Introduces significant steric bulk, which can enhance reductive elimination, control coordination number, and influence selectivity. May also hinder initial ligand or substrate binding if excessively bulky.

Computational and Theoretical Investigations of 3,3 Dimethylcyclopentan 1 Amine

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules and predicting their reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

The five-membered ring of cyclopentane (B165970) is not planar but exists in puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "twist" (or "half-chair"). libretexts.orgyoutube.com For 3,3-dimethylcyclopentan-1-amine, the presence of the gem-dimethyl group at the C3 position and the amine group at the C1 position will influence the relative stability of these conformers.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences of cyclic molecules. acs.orgacs.orgresearchgate.net By calculating the electronic energy of different possible spatial arrangements of the atoms, DFT can identify the most stable conformers and the energy differences between them. For this compound, DFT calculations would likely reveal several low-energy conformers corresponding to different puckering of the cyclopentane ring and orientations of the amine group (axial vs. equatorial).

The gem-dimethyl group introduces significant steric bulk, which is expected to play a crucial role in determining the most stable conformation. acs.org This steric hindrance can influence the puckering of the cyclopentane ring to minimize unfavorable interactions. DFT calculations can precisely quantify these steric effects and predict the preferred conformation.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

ConformerRing PuckerAmine PositionRelative Energy (kcal/mol)
1 EnvelopeEquatorial0.00
2 TwistEquatorial0.5 - 1.5
3 EnvelopeAxial1.0 - 2.5
4 TwistAxial1.5 - 3.0

Note: This table presents hypothetical but realistic data based on typical energy differences found in substituted cyclopentanes. The actual values would require specific DFT calculations.

The rotation of the amine group (-NH2) around the C-N bond is another important conformational feature of this compound. This rotation is not entirely free and is hindered by an energy barrier. Ab initio molecular orbital theory provides a robust framework for calculating these rotational barriers. nih.govmdpi.com

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which are types of ab initio calculations, can provide highly accurate energy profiles for bond rotation. mdpi.comacs.org To determine the rotational barrier of the amine group, a series of calculations would be performed where the dihedral angle of the H-N-C-H bond is systematically varied, and the energy is calculated at each step. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. nist.gov The presence of the bulky gem-dimethyl group can influence the rotational barrier of the amine group, a factor that can be precisely modeled with these high-level calculations. biomedres.us

Table 2: Illustrative Ab Initio Calculated Rotational Barriers for the Amine Group in this compound

Rotational TransitionComputational MethodBasis SetCalculated Barrier (kcal/mol)
Staggered to EclipsedMP2cc-pVTZ2.0 - 4.0
Staggered to EclipsedCCSD(T)aug-cc-pVTZ2.5 - 4.5

Note: This table presents hypothetical but realistic data based on typical rotational barriers in aliphatic amines. The actual values would require specific ab initio calculations.

Modeling of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the physical properties and biological activity of molecules. For this compound, these interactions, particularly hydrogen bonding, are significant.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions within and between molecules. protheragen.aichemrxiv.org Based on the electron density and its gradient, RDG analysis can identify regions of hydrogen bonding, van der Waals interactions, and steric repulsion. protheragen.ai

For a dimer of this compound, an RDG analysis would likely show significant non-covalent interactions. These would primarily be hydrogen bonds between the amine group of one molecule and the nitrogen atom of another. Additionally, van der Waals interactions between the aliphatic parts of the molecules would be evident. The gem-dimethyl groups would also contribute to these dispersion forces.

The amine group in this compound can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair of electrons on the nitrogen atom). nih.govmdanalysis.org These hydrogen bonds are primarily electrostatic in nature and significantly influence the boiling point, solubility, and interaction with other molecules. nih.gov

Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. goettingen-research-online.dersc.org For example, in a dimer of this compound, the N-H···N hydrogen bond distance and angle can be calculated. The strength of this interaction can be estimated by calculating the binding energy of the dimer. The electrostatic potential surface of the molecule can also be calculated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrostatic interactions.

Theoretical Studies on Reaction Kinetics and Thermodynamics

Computational chemistry is a valuable tool for studying the mechanisms, kinetics, and thermodynamics of chemical reactions. nih.govaip.orgresearchgate.netresearchgate.netacs.org For this compound, theoretical studies can provide insights into its reactivity. Aliphatic amines are known to act as nucleophiles and bases, and their reactivity can be explored computationally. studymind.co.ukacs.orgsigmaaldrich.comresearchgate.net

For instance, the reaction of this compound with an electrophile can be modeled to determine the reaction pathway and the activation energy. frontiersin.orgresearchgate.net This involves locating the transition state structure and calculating its energy relative to the reactants. researchgate.net The activation energy is a key parameter that determines the rate of the reaction.

Thermodynamic properties of reactions, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can also be calculated. nih.govresearchgate.net These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For example, the proton affinity of this compound, which is a measure of its basicity, can be calculated by modeling its reaction with a proton. Computational studies on the reactions of various amines have shown that factors like solvent effects can significantly influence both the kinetics and thermodynamics of these processes. nih.govaip.org

Transition State Characterization and Energy Profile Mapping

Transition state theory is a fundamental concept used to understand reaction rates. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. Characterizing this state is crucial for understanding the reaction mechanism and its kinetics. For a hypothetical synthesis of this compound, such as the reductive amination of 3,3-dimethylcyclopentanone (B1585620), computational methods like Density Functional Theory (DFT) could be used to model the reaction pathway.

The process would involve:

Locating Stationary Points: Identifying the structures of the reactants, intermediates, transition states, and products on the potential energy surface.

Frequency Calculations: Confirming the nature of these stationary points. Reactants, intermediates, and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products, thus confirming that the identified transition state connects the desired species.

The energy profile for such a reaction would be a plot of the Gibbs free energy versus the reaction coordinate. This profile would show the relative energies of the reactants, any intermediates (like the corresponding imine or enamine), the transition states for each step, and the final product, this compound. The highest energy barrier on this profile would represent the rate-determining step of the reaction.

Table 1: Hypothetical Energy Profile Data for the Reductive Amination of 3,3-Dimethylcyclopentanone

SpeciesRelative Gibbs Free Energy (kcal/mol)
3,3-Dimethylcyclopentanone + Ammonia (B1221849)0.0
Transition State 1 (Imine formation)Value not available
Imine IntermediateValue not available
Transition State 2 (Reduction)Value not available
This compoundValue not available

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.

Prediction of Reaction Selectivity and Yields

Computational chemistry can also be instrumental in predicting the selectivity and potential yields of a reaction. In the context of this compound, this could involve predicting stereoselectivity or chemoselectivity in its synthesis.

For instance, if a chiral reducing agent were used in the reductive amination of 3,3-dimethylcyclopentanone, computational modeling could help predict which stereoisomer of the amine would be favored. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy would correspond to the major product, and the difference in energy can be used to estimate the enantiomeric or diastereomeric excess.

Furthermore, by analyzing the energy barriers in the computed energy profile, it is possible to identify potential side reactions. If a transition state leading to a byproduct has a lower activation energy than the transition state for the desired product, the side reaction may dominate, leading to a lower yield of this compound.

Table 2: Hypothetical Computational Data for Predicting Selectivity in the Synthesis of this compound

ParameterComputational MethodPredicted Outcome
Stereoselectivity (e.g., cis vs. trans)DFT (Transition State Energy Calculation)The relative energies of the transition states would indicate the favored diastereomer.
Byproduct FormationIRC and Energy Profile AnalysisIdentification of alternative reaction pathways and the energetic favorability of potential byproducts.
Thermodynamic YieldGibbs Free Energy Calculation (ΔG)A negative ΔG would suggest a thermodynamically favorable reaction for the formation of the target amine.

Note: This table represents the types of predictions that could be made with computational studies, but specific values for this compound are not currently published.

While detailed computational investigations specifically targeting this compound are not found in the current body of scientific literature, the established methodologies of computational chemistry provide a clear roadmap for how such studies could be conducted to yield valuable insights into its synthesis and reactivity.

Advanced Applications and Derivatization in Chemical Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The concept of the "chiral pool" involves using abundant, naturally occurring chiral molecules as inexpensive starting materials for the synthesis of complex target compounds. nih.gov While 3,3-dimethylcyclopentan-1-amine is not a natural product, its defined stereochemistry when resolved into its enantiomers allows it to serve as a valuable synthetic building block, providing steric hindrance and conformational rigidity that can direct the stereochemical outcome of subsequent reactions. cam.ac.uk

Cyclic peptides and the amino acids that form them are significant targets in medicinal chemistry due to their constrained conformations, which can lead to increased metabolic stability and higher receptor-binding affinities compared to their linear counterparts. nih.gov The synthesis of strained cyclic peptides, such as tetrapeptides, presents considerable challenges, often requiring specialized strategies to overcome high ring strain and prevent undesired oligomerization. emorychem.science

This compound serves as a potential precursor for the synthesis of novel cyclic β-amino acids. A plausible synthetic pathway involves the transformation of the amine into an amino acid derivative, followed by cyclization. The rigid 3,3-dimethylcyclopentyl scaffold would be incorporated into the backbone of a peptide, imparting a fixed conformation. Classical methods for peptide cyclization often rely on the activation of a C-terminal carboxylate group of a linear peptide precursor, which then reacts with a deprotected N-terminal amine. nih.gov More advanced techniques, such as those using C-terminal thioesters to facilitate intramolecular aminolysis, have been developed to improve the efficiency of these cyclizations. nih.gov The incorporation of the 3,3-dimethylcyclopentyl moiety would result in a highly constrained peptide, a desirable feature for creating potent and selective bioactive molecules.

The rigid cyclopentane (B165970) ring of this compound makes it an excellent scaffold for the construction of more elaborate fused ring systems and polycycles. Fused polycyclic frameworks are central to many pharmaceuticals and natural products, and developing efficient methods to construct them is a key goal in organic synthesis. nih.govnih.gov The amine functionality provides a reactive handle for annulation reactions, where additional rings are built onto the existing cyclopentane core.

For example, the primary amine can be converted into other functional groups that can participate in cyclization reactions. It can be transformed into an amidine, which can then react with various reagents to form fused heterocyclic systems like tetrahydroquinazolines. nih.gov Furthermore, the amine can participate in multi-component reactions, such as the aldehyde-alkyne-amine (A³) coupling, to rapidly generate complex acyclic precursors that are primed for subsequent intramolecular cyclizations, including Diels-Alder reactions, to yield intricate polycycles. nih.gov The gem-dimethyl group on the cyclopentane ring provides steric bulk that can influence the regioselectivity and stereoselectivity of these ring-forming reactions, guiding the assembly of complex three-dimensional structures. chemrxiv.org

Synthetic Accessibility of Related Compounds and Their Utility in Method Development

The utility of a chemical building block is greatly enhanced by the ease and versatility of its synthesis and the synthesis of its derivatives. Cyclopentane-based amines are valuable as intermediates in the preparation of pharmaceuticals and fine chemicals.

One of the most common and efficient methods for synthesizing this compound and related structures is through the reductive amination of the corresponding ketone, 3,3-dimethylcyclopentanone (B1585620). This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the desired amine using a reducing agent like sodium cyanoborohydride.

Furthermore, alicyclic amines like cyclopentylamine (B150401) are valuable reagents in method development, particularly in multi-component reactions. nih.gov For example, they can react with a ketone and a third component, such as an electrophilic azide, in a one-pot process to generate complex products like amidines with high efficiency. nih.gov The ability of this compound and its relatives to participate in such reactions makes them useful tools for chemists to rapidly build molecular complexity and discover new chemical transformations.

Interactive Data Table: Comparison of Related Alicyclic Amines

Compound NameMolecular FormulaKey Structural FeaturesSynthetic Method Highlight
This compound C₇H₁₅NPrimary amine on a five-membered ring with a gem-dimethyl group. nih.govReductive amination of 3,3-dimethylcyclopentanone.
N,1-Dimethylcyclopentan-1-amineC₇H₁₅NSecondary amine; methyl groups on both nitrogen and the ring. Reductive amination of cyclopentanone (B42830) with methylamine.
3,3,5-Trimethylcyclohexan-1-amineC₉H₁₉NPrimary amine on a six-membered ring with three methyl groups. Typically via reduction of the corresponding oxime or nitrostyrene.
3,5-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amineC₁₃H₂₇NTertiary amine on a six-membered ring with bulky N-substituent. Reductive amination of 3,5-dimethylcyclohexanone.

Exploration of 3,3-Dimethylcyclopentane Derivatives as Model Compounds for Reaction Mechanisms

The 3,3-dimethylcyclopentyl scaffold serves as an important model system for elucidating the steric and electronic effects that govern reaction pathways, particularly in nucleophilic substitution reactions. The fixed steric bulk of the gem-dimethyl group allows for a clearer understanding of how neighboring groups influence reactivity and stereochemistry.

One area where such scaffolds are instrumental is in the study of solvolysis reactions. The rate of solvolysis of cyclopentyl tosylates, for example, is highly sensitive to the substitution pattern on the ring. By comparing the solvolysis rates of unsubstituted cyclopentyl tosylates with their 3,3-dimethyl substituted counterparts, researchers can quantify the steric hindrance imparted by the gem-dimethyl group. This data is crucial for understanding the balance between SN1 and SN2 pathways. While specific studies on the solvolysis of this compound itself are not prevalent in the literature, the principles derived from related tosylate systems are transferable.

The steric hindrance provided by the 3,3-dimethyl groups can also be used to probe neighboring group participation. whiterose.ac.ukrsc.orgrsc.orgresearchgate.net In appropriately substituted derivatives, the gem-dimethyl groups can restrict conformational changes that are necessary for a neighboring group to participate in the displacement of a leaving group. This allows for the dissection of the purely steric effects from the electronic contributions of participating groups.

Compound/System Reaction Studied Key Finding
Secondary TosylatesSolvolysisThe stereochemistry of the alcohol product in the solvolysis of -2-octyl tosylate showed high but not complete stereoselectivity (92:8 inversion:retention of configuration). whiterose.ac.uk
Acyclic AcetalsSubstitution ReactionsNeighboring-group participation of an ester enabled stereocontrol in substitution reactions, proceeding through a trans-fused dioxolenium ion intermediate. whiterose.ac.uk
Sulfur/Nitrogen MustardsNucleophilic SubstitutionThe rate of reaction is significantly higher for sulfur mustards compared to primary or secondary alkyl chlorides without a heteroatom due to neighboring group participation. rsc.org

Development of Novel Reaction Methodologies Using Related Scaffolds

The development of new synthetic methods often relies on the design of chiral ligands and catalysts that can induce high levels of stereoselectivity. The rigid and sterically defined nature of the 3,3-dimethylcyclopentane framework makes it an attractive scaffold for the development of such catalysts.

Chiral ligands derived from amines are widely used in asymmetric synthesis. mdpi.comnih.gov While the direct application of this compound as a chiral ligand is not extensively documented, the principles of using sterically hindered amine scaffolds are well-established. For instance, the synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands has been shown to be effective in Fe(II)-catalyzed asymmetric reactions. rsc.org The steric strain introduced by the 3,3′-dimethyl groups was found to be crucial for achieving high levels of asymmetric induction in Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org This highlights the potential of incorporating the 3,3-dimethylcyclopentyl motif into ligand design to create highly selective catalysts.

Furthermore, cyclopentane derivatives are privileged scaffolds in a multitude of catalytic asymmetric reactions for constructing complex molecular architectures. rsc.orgrsc.org Organocatalytic methods, for example, have utilized N-heterocyclic carbenes to catalyze the asymmetric synthesis of tetrasubstituted cyclopentanes with high stereoselectivity. rsc.org The desymmetrization of prochiral cyclopentene-1,3-diones is another powerful strategy to access highly functionalized chiral cyclopentane derivatives. rsc.orgresearchgate.netnih.gov These examples demonstrate the utility of the cyclopentane core in developing novel and efficient synthetic methodologies. The incorporation of the 3,3-dimethyl substitution pattern onto these reactive cyclopentane scaffolds could offer enhanced control over stereoselectivity due to increased steric hindrance.

Catalyst/Scaffold Reaction Type Application
Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligandFe(II)-catalysisAsymmetric Mukaiyama aldol and thia-Michael reactions. rsc.org
N-Heterocyclic Carbene (NHC) catalystMichael/Michael/esterification domino reactionAsymmetric synthesis of tetrasubstituted cyclopentanes. rsc.org
Secondary Amine/N-Heterocyclic CarbeneMulticatalytic formal [3+2] reactionAsymmetric synthesis of densely functionalized cyclopentanones.
H8-TRIP catalystFormal diaza–ene reaction/tautomerizationAsymmetric desymmetrization of cyclopentene-1,3-diones. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylcyclopentan-1-amine, and how can reaction conditions be systematically optimized?

The synthesis of this compound can be approached via reductive amination of ketone precursors or through cyclization of linear amine derivatives. Key factors for optimization include:

  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to improve yield .
  • Temperature control : Maintaining reaction temperatures between 80–120°C to balance reaction rate and byproduct formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
    Validation via HPLC or GC-MS is critical to monitor purity (>95%) and identify side products .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and assess stereochemical purity (e.g., cyclopropane ring substitution patterns) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns for halogenated derivatives .
  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm for quantifying impurities in final products .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • PPE : Use nitrile gloves, lab coats, and safety goggles; conduct reactions in fume hoods to avoid inhalation .
  • Spill management : Neutralize with diluted acetic acid and adsorb using vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound in in vitro models?

  • Target identification : Perform high-throughput screening against GPCRs or ion channels using fluorescence-based assays (e.g., calcium flux or cAMP detection) .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values and assess cytotoxicity via MTT assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate hepatic clearance rates and identify major metabolites via LC-MS/MS .

Q. What computational strategies are effective for predicting the physicochemical and ADMET properties of this compound derivatives?

  • Molecular dynamics simulations : Use AMBER or GROMACS to model cyclopropane ring strain and its impact on ligand-receptor binding .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME or pkCSM) to estimate logP, blood-brain barrier permeability, and hERG channel inhibition .
  • Docking studies : Utilize AutoDock Vina to explore interactions with biological targets like monoamine transporters or cytochrome P450 enzymes .

Q. How can structural modifications of this compound enhance selectivity for specific biological targets?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F or -CF₃) at the cyclopropane ring to modulate binding affinity to serotonin receptors .
  • Stereochemical tuning : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare activity in functional assays .
  • Pro-drug design : Conjugate with ester or carbamate moieties to improve bioavailability and control release kinetics .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Batch-to-batch variability : Quantify impurities (e.g., residual solvents or byproducts) using GC-MS and correlate with biological assay outcomes .
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 37°C) .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies and identify confounding variables .

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